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molecular formula C14H12N2O4 B8807452 2,2'-Dinitro-6,6'-dimethylbiphenyl CAS No. 55153-02-1

2,2'-Dinitro-6,6'-dimethylbiphenyl

Cat. No. B8807452
M. Wt: 272.26 g/mol
InChI Key: UFWJYJCNLOWJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05021593

Procedure details

In an eggplant flask having a ground-in stopper and equipped with a condenser were charged 2-iodo-3-nitrotoluene (6) as obtained in Preparation Example 3 and an equivalent weight of a copper powder, and the contents were stirred in an oil bath at 200° C. for 10 hours. The mixture was extracted with benzene by means of a Soxhlet extractor. The solvent was removed from the extract by distillation under reduced pressure, and the resulting crude crystal was recrystallized from 99% ethanol to obtain 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl (7) as a black needle-like crystal having a melting point of 107.4° to 108.3° C. and a 73% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11]>[Cu]>[CH3:11][C:3]1[C:2]([C:2]2[C:3]([CH3:11])=[CH:4][CH:5]=[CH:6][C:7]=2[N+:8]([O-:10])=[O:9])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1[N+](=O)[O-])C
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an eggplant flask having
CUSTOM
Type
CUSTOM
Details
a ground-in stopper and equipped with a condenser
CUSTOM
Type
CUSTOM
Details
as obtained in Preparation Example 3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with benzene by means of a Soxhlet extractor
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude crystal was recrystallized from 99% ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=C1C1=C(C=CC=C1C)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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